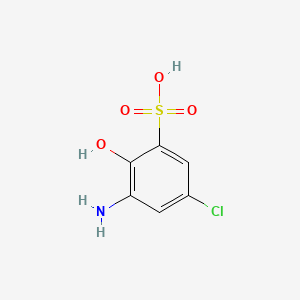

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Description

Properties

IUPAC Name |

3-amino-5-chloro-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTAOQGPWNTYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024474 | |

| Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid. (NTP, 1992) | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

88-23-3 | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-2-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IP35P6EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid (CAS 88-23-3)

This guide provides a comprehensive technical overview of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical methodologies.

Introduction: Strategic Importance of a Multifunctional Intermediate

This compound, also known by synonyms such as 4-Chloro-2-aminophenol-6-sulfonic acid and 5-Chloro-2-hydroxymetanilic acid, is a substituted aromatic compound of significant industrial value.[1][2][3] Its molecular structure, featuring an amino group, a hydroxyl group, a sulfonic acid group, and a chlorine atom on a benzene ring, imparts a unique combination of reactivity and functionality.[1] This strategic arrangement of functional groups makes it an essential precursor, particularly in the synthesis of azo dyes and pigments.[1][4] The presence of the sulfonic acid group confers water solubility, a desirable trait for many dye applications, while the amino group provides a reactive site for diazotization, a cornerstone of azo dye chemistry.[1] This guide will explore the synthesis of this intermediate, its chemical behavior, and its pivotal role in the creation of complex chromophores.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to pale yellow or off-white crystalline solid.[1][3][5] Its solubility in water is a key characteristic for its application in aqueous reaction media.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88-23-3 | [1][3][6][7][8] |

| Molecular Formula | C₆H₆ClNO₄S | [1][5][8] |

| Molecular Weight | 223.63 g/mol | [2][3][5][7][8] |

| Appearance | White to off-white/pale yellow crystalline solid | [1][3][5] |

| Melting Point | Decomposes above 300°C | [2] |

| Water Solubility | Soluble | [1][2] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. The protons of the amino and hydroxyl groups will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), S=O (sulfonic acid), and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

-

UV-Vis: The ultraviolet-visible spectrum in a suitable solvent is expected to show absorption maxima corresponding to the π → π* electronic transitions within the aromatic system.

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route starts from p-dichlorobenzene.[5]

Overall Synthesis Pathway

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is a conceptual illustration based on established chemical transformations.[5]

-

Sulfonation of p-Dichlorobenzene: p-Dichlorobenzene is treated with oleum (fuming sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, yielding sodium 2,5-dichlorobenzenesulfonate.

-

Nitration: The resulting dichlorobenzenesulfonate is then nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the sulfonic acid group and meta to the chlorine atoms, forming sodium 4-chloro-2-nitrobenzenesulfonate.

-

Hydrolysis: The intermediate is subjected to alkaline hydrolysis, typically with sodium hydroxide, to replace one of the chlorine atoms with a hydroxyl group. This step yields sodium 4-chloro-2-nitrophenol-6-sulfonate.[5] Controlling the reaction temperature and concentration of the base is crucial to maximize the yield.[5]

-

Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation.[5] The product, this compound, is then isolated from the reaction mixture.

Chemical Reactivity and Applications in Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes.[1][4] This involves two key reactions: diazotization and azo coupling.

Diazotization Reaction

The aromatic primary amino group of the molecule is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Mechanism of Diazotization:

Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that can react with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form a stable azo compound. The extended conjugated system of the azo product is responsible for its color.

Illustrative Protocol for Azo Dye Synthesis

-

Diazotization: this compound is suspended in water and hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt solution.

-

Coupling: In a separate vessel, a coupling agent (e.g., 2-naphthol) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). This solution is also cooled to 0-5 °C.

-

Reaction: The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction.

-

Isolation: The resulting azo dye, often precipitating as a colored solid, is isolated by filtration, washed, and dried.

This process is used to manufacture a variety of dyes, including Mordant Black 7 and Acid Red 179.[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5][6]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[7][9] It also causes skin and serious eye irritation.[6][9]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][9] Handling should be done in a well-ventilated area or a chemical fume hood.[5]

-

Storage: The compound should be stored in a cool, dry, dark, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][8][9] It may be sensitive to prolonged exposure to air and light.[6][8][9]

-

First Aid: In case of contact with skin, wash immediately with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.[5][6][9]

Conclusion

This compound is a testament to the elegance of synthetic organic chemistry, where the strategic placement of functional groups on a simple aromatic core leads to a molecule of immense industrial utility. Its role as a key intermediate in the dye industry highlights the importance of understanding the interplay between molecular structure, reactivity, and the macroscopic properties of materials. For researchers and scientists, a thorough understanding of its synthesis, chemical properties, and safe handling is paramount for its effective use in the development of new materials and technologies.

References

-

PubChem. This compound | C6H6ClNO4S | CID 6927. [Link]

-

ECHA. 3-amino-5-chloro-2-hydroxybenzenesulphonic acid. [Link]

-

World of Chemicals. This compound. [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C6H6ClNO4S | CID 6927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [dyestuffintermediates.com]

- 7. ccount-chem.com [ccount-chem.com]

- 8. CAS 88-23-3: this compound [cymitquimica.com]

- 9. rsc.org [rsc.org]

physicochemical properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 88-23-3) is a substituted aromatic sulfonic acid of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, imparts a unique combination of reactivity and physical properties.[1] This complexity makes it a valuable intermediate, particularly in the synthesis of azo dyes, where it can serve as a coupling agent through diazotization of its primary amine.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in available technical data. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of its behavior for applications ranging from reaction optimization to analytical method development and safety assessments. We will explore its identity, physical and chemical characteristics, standard analytical workflows, and critical safety protocols, offering field-proven insights into its practical handling and application.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The structural and naming conventions for this compound are summarized below.

-

IUPAC Name : this compound[2]

-

CAS Number : 88-23-3[2]

-

Molecular Formula : C₆H₆ClNO₄S[4]

-

Chemical Structure :

The molecule consists of a benzene ring substituted with five groups. The sulfonic acid group confers strong acidic properties and enhances water solubility, while the amino group provides a basic site and a reactive handle for diazotization. The phenolic hydroxyl group is also acidic and can influence the molecule's electronic properties and solubility in alkaline media. The chlorine atom acts as an electron-withdrawing group, affecting the overall reactivity and pKa of the other functional groups.

Table 1: Compound Identifiers and Synonyms

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 88-23-3 | PubChem[2], Echemi[4] |

| EC Number | 201-813-5 | PubChem[2] |

| UNII | 83IP35P6EZ | PubChem[2] |

| DSSTox ID | DTXSID0024474 | PubChem[2] |

| Synonyms | 2-Amino-4-chlorophenol-6-sulfonic acid, 4-Chloro-2-aminophenol-6-sulfonic acid, 6-Amino-4-chloro-1-phenol-2-sulfonic acid | PubChem[2], CymitQuimica[1] |

Physicochemical Properties

The interplay of the functional groups dictates the compound's physical and chemical behavior. These properties are critical for predicting its solubility, stability, and suitability for various applications.

Physical Properties

The compound is typically supplied as an off-white to light brown or beige crystalline powder.[2][4][5] There is some variance in reported melting points, which may be attributable to differences in purity or analytical technique.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | Off-white solid / Light brown to beige crystalline powder | Visual inspection at ambient temperature. | NTP[2], Ccount Chem[5] |

| Melting Point | 44-45 °C | This value appears low compared to others and may refer to a hydrated or impure form. | Echemi[4] |

| >300 °C (decomposes) | Decomposition at high temperature is common for complex sulfonic acids. | Ccount Chem[5] | |

| Boiling Point | 150 °C at 4 mmHg | Data from vacuum distillation; decomposes at atmospheric pressure. | Echemi[4] |

| Water Solubility | Insoluble / Less than 1 mg/mL at 70°F (21°C) | The term "insoluble" is relative; low solubility is expected. Contradicts other sources suggesting solubility. | NTP[2][4] |

| Soluble | The polar sulfonic acid group suggests some degree of water solubility. This discrepancy highlights the need for experimental verification. | CymitQuimica[1], Ccount Chem[5] |

| Density | 1.8 ± 0.1 g/cm³ | Calculated value. | Echemi[4] |

Chemical and Computational Properties

These parameters help predict the compound's behavior in different solvent systems and its potential for membrane permeability.

Table 3: Summary of Chemical & Computational Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| XLogP3 | 0.94 / 0.8 | A measure of lipophilicity. The positive value suggests some preference for nonpolar environments, despite the polar groups. | Echemi[4], PubChem[2] |

| Topological Polar Surface Area (PSA) | 109 Ų | Indicates the surface area occupied by polar atoms, suggesting significant hydrogen bonding potential. | Echemi[4] |

| pH of 1% Solution | ~2.0-3.0 | Reflects the strong acidity of the sulfonic acid group. | Ccount Chem[5] |

Experimental Workflows for Property Determination

To ensure data integrity, physicochemical properties must be determined using standardized, validated methods. Below are representative protocols that form the basis for characterizing a compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves a series of sequential analyses to confirm identity, purity, and key physical properties.

Sources

An In-Depth Technical Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Versatile Aromatic Building Block

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a polysubstituted aromatic compound of significant interest in synthetic chemistry. It is recognized primarily as a crucial intermediate in the manufacture of mordant and acid dyes.[1] Its molecular architecture, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, provides a rich platform for a variety of chemical transformations.[2] For professionals in drug development and advanced materials science, understanding the reactivity and handling of such intermediates is paramount, as the motifs present in this molecule are common in various biologically active compounds and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles that govern its utility.

Part 1: Physicochemical and Structural Characteristics

The identity and purity of a chemical reagent are the foundation of reproducible, high-quality research. The key properties of this compound are summarized below.

Molecular Structure and Identity

The structure of this compound is defined by a benzene ring substituted with four different functional groups. The relative positions of these groups (amino at C3, chloro at C5, hydroxyl at C2, and sulfonic acid at C1) dictate its reactivity, particularly in electrophilic aromatic substitution reactions like diazotization.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 88-23-3 | [3][4] |

| Molecular Formula | C₆H₆ClNO₄S | [5] |

| Molecular Weight | 223.63 g/mol | [3][4] |

| Appearance | Off-white, light brown, or beige crystalline powder | [4] |

| Melting Point | Decomposes >300°C | [1] |

| Water Solubility | Sparingly soluble in cold water (<1 mg/mL); salts are more soluble. | [2][4][6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 6-Amino-4-chloro-1-phenol-2-sulfonic acid, Chloramine Acid | [1][4] |

Note on Solubility: The compound exists as a zwitterion in its solid state and has low solubility in neutral water due to the strong intermolecular forces. Its solubility increases in acidic or basic solutions where it forms the corresponding cationic or anionic species. For practical use, it is often dissolved as a sodium salt.

Part 2: Synthesis and Purification

The industrial synthesis of this compound is a multi-step process starting from p-chlorophenol. This route is designed for high yield and purity, leveraging classical aromatic chemistry reactions.

Caption: General synthetic workflow for this compound.

Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative synthesis based on established chemical transformations.[1]

-

Sulfonation of p-Chlorophenol:

-

Rationale: The hydroxyl group is a strongly activating, ortho-, para-director. Sulfonation occurs ortho to the hydroxyl group.

-

Procedure: Slowly add p-chlorophenol to an equimolar amount of concentrated sulfuric acid (98%). Heat the mixture gently (e.g., 80-100°C) for several hours until TLC analysis indicates the consumption of the starting material.

-

-

Nitration:

-

Rationale: The sulfonic acid and hydroxyl groups direct the incoming nitro group. The nitration occurs ortho to the hydroxyl group and meta to the sulfonic acid group.

-

Procedure: Cool the sulfonation reaction mixture in an ice bath. Slowly add a nitrating mixture (a stoichiometric amount of concentrated nitric acid in sulfuric acid) while maintaining the temperature below 10°C. Stir for several hours, allowing the reaction to proceed to completion.

-

-

Reduction of the Nitro Group:

-

Rationale: The Bechamp reduction (using iron filings in acidic medium) is a classic, cost-effective method for converting aromatic nitro groups to primary amines.

-

Procedure: Dilute the nitration mixture with water and add iron filings portion-wise. The reaction is exothermic; control the temperature with external cooling. The mixture is heated to reflux for several hours until the nitro intermediate is consumed.

-

-

Isolation and Purification:

-

Rationale: The product is amphoteric. It can be precipitated from the solution by adjusting the pH to its isoelectric point.

-

Procedure: Filter the hot reaction mixture to remove iron sludge. The filtrate, which is highly alkaline, can be concentrated. Decolorize with activated carbon if necessary. Carefully acidify the solution with hydrochloric acid. The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

-

Part 3: Key Applications & Experimental Protocols

The primary utility of this compound lies in its ability to serve as a diazo component in the synthesis of azo dyes.

Application I: Synthesis of Azo Dyes

The aromatic primary amine group is readily converted into a diazonium salt, a weak electrophile that can attack electron-rich aromatic systems (coupling components) to form highly conjugated, colored azo compounds.

Caption: Reaction pathway for the formation of an azo dye.

Protocol: Diazotization and Coupling to form a Mordant Dye

This protocol describes the synthesis of a representative azo dye, such as C.I. Mordant Black 38, where this compound is the diazo component.[3]

-

Diazotization:

-

Rationale: The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) must be performed at low temperatures (0-5°C) to prevent the highly unstable diazonium salt from decomposing and losing N₂ gas.

-

Procedure: a. Suspend one molar equivalent of this compound in cold water and add 2.5 molar equivalents of concentrated hydrochloric acid. b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a solution of one molar equivalent of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C. d. Stir for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (detects excess nitrous acid).

-

-

Azo Coupling:

-

Rationale: The coupling component (e.g., 3-Oxo-N-phenylbutanamide) is an electron-rich nucleophile. The reaction is pH-dependent; coupling to phenols is typically done under slightly alkaline conditions, while coupling to anilines is done under slightly acidic conditions to ensure the coupling component is sufficiently activated and the diazonium salt concentration is maintained.

-

Procedure: a. In a separate vessel, dissolve one molar equivalent of the coupling component (e.g., 3-Oxo-N-phenylbutanamide) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). Cool this solution to 5-10°C. b. Slowly add the previously prepared diazonium salt suspension to the coupling component solution. c. Maintain the pH in the appropriate range (e.g., 8-9 for phenols) by adding sodium carbonate solution as needed. d. Stir the reaction mixture for several hours until the coupling is complete (TLC analysis). The colored dye product will precipitate. e. Isolate the dye by filtration, wash with brine to remove excess salts, and dry.

-

Application II: Precursor in Advanced Synthesis

While its predominant use is in the dye industry, the functional groups on this compound make it a potential, albeit specialized, starting material for medicinal chemistry. For instance, sulfonamide derivatives are a cornerstone of many therapeutic agents. Although direct use of this specific molecule is not widely documented in mainstream drug synthesis, analogous structures like 3-amino-4-hydroxybenzenesulfonamide are precursors for carbonic anhydrase inhibitors investigated for anticancer properties. Researchers can leverage the reactivity of the amino and hydroxyl groups for further functionalization to build more complex molecular scaffolds.

Part 4: Analytical and Quality Control

Ensuring the purity of the starting material is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related intermediates.

Representative HPLC Method for Purity Assessment

-

Rationale: Reversed-phase HPLC is ideal for separating polar aromatic compounds. An acidic mobile phase suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention. UV detection is suitable due to the aromatic nature of the molecule.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample accurately in a water/methanol mixture.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science. Adherence to safety protocols is non-negotiable.

-

Hazards: The compound may cause skin, eye, and respiratory tract irritation. It can be harmful if swallowed or inhaled.[4][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. May be sensitive to prolonged exposure to air and light.[6] It can react with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly the diazotization of its primary amine, has cemented its role in the coloration industry. For researchers in broader fields, it serves as an excellent case study in polysubstituted aromatic chemistry and as a potential scaffold for the synthesis of novel functional molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in any research or development setting.

References

-

World Of Dyes . (2013). This compound. Retrieved from [Link]

-

IndiaMART . (n.d.). Powder 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid. Retrieved from [Link]

-

PubChem . (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS) . (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Introduction: The Significance of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

This compound, systematically known as 2-Amino-4-chlorophenol-6-sulfonic acid (CAS No. 88-23-3), is a pivotal intermediate in the synthesis of high-performance azo dyes and pigments.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, imparts unique properties that are highly sought after in the coloration industry. The sulfonic acid group confers water solubility, a critical attribute for many dyeing processes, while the amino group provides a reactive site for diazotization and subsequent coupling reactions to form chromophores.[2] This guide provides a comprehensive overview of the predominant industrial synthesis pathway for this compound, delves into the mechanistic underpinnings of each reaction step, and offers detailed protocols for its preparation and purification.

The Primary Industrial Synthesis Pathway: A Three-Step Approach from p-Chlorophenol

The most established and economically viable industrial synthesis of this compound commences with the readily available precursor, p-chlorophenol. The synthesis proceeds through a sequence of three core electrophilic aromatic substitution and reduction reactions: sulfonation, nitration, and reduction.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Sulfonation of p-Chlorophenol

The initial step involves the sulfonation of p-chlorophenol to introduce a sulfonic acid group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.[3]

Causality Behind Experimental Choices:

-

Sulfonating Agent: Concentrated sulfuric acid (H₂SO₄) or oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃) is employed. Oleum is a more potent sulfonating agent due to the higher concentration of the electrophile, SO₃, which accelerates the reaction rate.[4]

-

Reaction Temperature: Temperature control is critical for regioselectivity. The hydroxyl group of the phenol is a strong ortho-, para-directing group. Since the para position is already occupied by the chlorine atom, sulfonation occurs at one of the ortho positions.

-

Mechanism: The electrophile, sulfur trioxide (or its protonated form in sulfuric acid), attacks the electron-rich phenol ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the sulfonic acid derivative.[4]

Experimental Protocol: Sulfonation

-

In a reaction vessel equipped with a stirrer and temperature control, carefully add p-chlorophenol to a stoichiometric excess of concentrated sulfuric acid or 20% oleum.

-

The reaction mixture is heated, typically in the range of 100-120°C. The progress of the reaction can be monitored by techniques such as HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture containing 4-chlorophenol-2-sulfonic acid is typically used directly in the subsequent nitration step without isolation.

Step 2: Nitration of 4-Chlorophenol-2-sulfonic Acid

The second step is the nitration of the intermediate, 4-chlorophenol-2-sulfonic acid, to introduce a nitro group. This is another electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, often referred to as "mixed acid," is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]

-

Regioselectivity: The hydroxyl group is a more powerful activating and ortho-directing group than the sulfonic acid and chloro groups. Therefore, the incoming nitro group is directed to the position ortho to the hydroxyl group and meta to the sulfonic acid and chloro groups. This leads to the formation of 2-nitro-4-chlorophenol-6-sulfonic acid.

-

Temperature Control: Nitration reactions are highly exothermic and require strict temperature control, typically maintaining the reaction at low temperatures (e.g., 0-10°C) to prevent over-nitration and side reactions.

Experimental Protocol: Nitration

-

The crude 4-chlorophenol-2-sulfonic acid from the previous step is cooled to 0-5°C.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction vessel while maintaining the temperature below 10°C with vigorous stirring.

-

After the addition is complete, the mixture is stirred for several hours at a controlled temperature to ensure the completion of the reaction.

-

The reaction mixture is then carefully quenched by pouring it onto ice, which often causes the precipitation of the crude 2-nitro-4-chlorophenol-6-sulfonic acid.

Step 3: Reduction of 2-Nitro-4-chlorophenol-6-sulfonic Acid

The final step is the reduction of the nitro group in 2-nitro-4-chlorophenol-6-sulfonic acid to an amino group. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic and industrially favored method for this transformation due to its cost-effectiveness and efficiency.[5][6]

Causality Behind Experimental Choices:

-

Reducing Agent: Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is the hallmark of the Béchamp reduction. This system is effective for the selective reduction of aromatic nitro groups.[3][5]

-

Mechanism (Béchamp Reduction): The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium facilitates the protonation of intermediates. The overall reaction can be summarized as the conversion of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The iron is oxidized to iron oxides in the process.[6][7]

Caption: Simplified mechanism of the Béchamp reduction of an aromatic nitro compound.

Experimental Protocol: Béchamp Reduction

-

A suspension of 2-nitro-4-chlorophenol-6-sulfonic acid in water is prepared in a reaction vessel.

-

Iron powder is added to the suspension, followed by the gradual addition of hydrochloric or acetic acid to initiate the reduction.

-

The reaction is exothermic and may require cooling to maintain a controlled temperature, typically around 80-100°C.

-

The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

-

Upon completion, the hot reaction mixture is made alkaline to precipitate iron hydroxides (iron sludge).

-

The iron sludge is removed by filtration, and the filtrate contains the sodium salt of the desired product.

Purification of the Final Product

The crude this compound is typically purified by crystallization.

Experimental Protocol: Purification

-

The filtrate from the reduction step is often treated with a decolorizing agent, such as activated carbon, to remove colored impurities.

-

The solution is then carefully acidified with a mineral acid (e.g., hydrochloric acid).

-

As the pH decreases, the free sulfonic acid, being sparingly soluble in acidic aqueous media, precipitates out of the solution.

-

The precipitated solid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried.

This process yields this compound as an off-white to pale-colored crystalline solid.[7]

Alternative Synthesis Pathways

While the route from p-chlorophenol is predominant, other synthetic strategies have been explored.

| Pathway | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| From p-Dichlorobenzene | p-Dichlorobenzene | Sulfonation, Nitration, Hydrolysis, Reduction | Utilizes a very inexpensive starting material. | The hydrolysis step to replace a chlorine with a hydroxyl group can require harsh conditions and may produce isomeric impurities.[8] |

| From 2-Aminophenol-4-sulfonic acid | 2-Aminophenol-4-sulfonic acid | Chlorination | A more direct route if the starting material is readily available. | Direct chlorination of the activated aminophenol ring can be challenging to control and may lead to multiple chlorinated byproducts. |

Quantitative Data Summary

The overall yield of this compound from p-chlorophenol is reported to be around 72%.[7] Yields for the alternative pathway from p-dichlorobenzene can be in the range of 51-55% under optimized conditions.[8]

| Step | Reagents | Typical Conditions | Reported Yield |

| Sulfonation | p-Chlorophenol, H₂SO₄/Oleum | 100-120°C | High (often used in situ) |

| Nitration | 4-Chlorophenol-2-sulfonic acid, HNO₃/H₂SO₄ | 0-10°C | Good to High |

| Reduction (Béchamp) | 2-Nitro-4-chlorophenol-6-sulfonic acid, Fe/HCl | 80-100°C | High |

Conclusion

The synthesis of this compound is a well-established industrial process that relies on a sequence of fundamental organic reactions. The pathway starting from p-chlorophenol offers a robust and economically favorable route to this important dye intermediate. A thorough understanding of the reaction mechanisms, careful control of reaction parameters such as temperature and reagent stoichiometry, and effective purification techniques are all crucial for achieving a high yield and purity of the final product. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required for the successful synthesis and application of this versatile chemical building block.

References

-

Grokipedia. Béchamp reduction.

-

Wikipedia. Béchamp reduction.

-

Scribd. Chemists' Guide to Béchamp Reduction.

-

Chem-Station. Bechamp Reduction.

-

ChemicalBook. 2-Amino-4-chlorophenol-6-sulfonic acid.

-

Sciencemadness.org. Sulphonation of chlorophenol.

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe).

-

ResearchGate. Reduction of Nitro group using iron.

-

Digital Commons @ NJIT. The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.

-

Scribd. Phenol - Ullmann's Encyclopedia of Industrial Chemistry 2007.

-

Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.

-

Google Patents. US3159685A - Separation of phenols.

-

ResearchGate. Ullmann's Encyclopedia of Industrial Chemistry.

-

ResearchGate. (PDF) Ullmann's Encyclopedia of Industrial Chemistry.

-

ACS Publications. The Reduction of Aromatic Nitro Compounds with Activated Iron.

-

Google Patents. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol.

-

Ullmann's Encyclopedia of Industrial Chemistry. "Surfactants,".

-

PrepChem.com. Preparation of 2-amino-4-chlorophenol.

-

ResearchGate. Iron Catalyzed Reduction of Nitro Compounds.

-

Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide.

-

Google Patents. US3428654A - Alkene sulfonation process and products.

-

Sciencemadness Discussion Board. Sulphonation of chlorophenol.

-

Chemithon. Sulfonation and Sulfation Processes.

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

-

CymitQuimica. CAS 88-23-3: this compound.

-

Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Google Patents. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

-

ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.

-

ResearchGate. Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO 3 at 24°.

-

Google Patents. US5118815A - Method for crystallization of amino acids.

-

ResearchGate. Regio-selective nitration in various ionic liquids.

-

Echemi. This compound Safety Data Sheets.

-

Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 88-23-3: this compound [cymitquimica.com]

- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]

Spectroscopic Characterization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: A Technical Guide

Introduction

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a substituted aromatic sulfonic acid of significant interest in various chemical and pharmaceutical applications.[1][2][3] Its multifaceted structure, incorporating an amino group, a chloro substituent, a hydroxyl group, and a sulfonic acid moiety on a benzene ring, gives rise to a unique combination of chemical properties and reactivity.[1] Accurate and comprehensive spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its role in complex chemical processes.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and is supported by available reference data and predictive models. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The strategic placement of the various functional groups on the aromatic ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental ¹H NMR data in the public domain, this section will focus on the interpretation of the available ¹³C NMR spectrum and a predicted ¹H NMR spectrum based on established substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom in the molecule. The spectrum, sourced from a publicly available database, is summarized below.

| Chemical Shift (ppm) | Assignment | Rationale |

| ~150-155 | C-OH | The hydroxyl group is strongly deshielding. |

| ~140-145 | C-SO₃H | The sulfonic acid group is also strongly deshielding. |

| ~130-135 | C-Cl | The chloro group has a moderate deshielding effect. |

| ~120-125 | C-NH₂ | The amino group is shielding, shifting the carbon upfield. |

| ~115-120 | CH (ortho to -SO₃H) | Aromatic CH adjacent to the sulfonic acid group. |

| ~110-115 | CH (ortho to -NH₂) | Aromatic CH adjacent to the amino group. |

| (Note: The assignments are based on typical chemical shifts for substituted benzene rings and should be considered provisional without further experimental validation.) |

¹H NMR Spectroscopy (Predicted)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| 7.0 - 7.5 | Doublet | Aromatic H (ortho to -Cl) | The chloro and sulfonic acid groups are deshielding. |

| 6.5 - 7.0 | Doublet | Aromatic H (ortho to -NH₂) | The amino and hydroxyl groups are shielding. |

| Broad | Singlet | -OH, -NH₂, -SO₃H | Exchangeable protons, chemical shift is variable. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 | O-H stretch | Hydroxyl (-OH) group |

| 3100-3400 | N-H stretch | Amino (-NH₂) group |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1600-1650 | N-H bend | Amino (-NH₂) group |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1150-1250 & 1000-1100 | S=O stretch | Sulfonic acid (-SO₃H) group |

| 700-800 | C-Cl stretch | Chloro (-Cl) group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. While a detailed experimental mass spectrum is not widely published, a theoretical analysis of the expected fragmentation can be outlined.

The nominal molecular weight of this compound is 223.63 g/mol .[2][3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl) and 225 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through the loss of stable neutral molecules and radicals. A plausible fragmentation pathway is depicted below.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Key Fragmentation Events:

-

Loss of SO₃: A common fragmentation for sulfonic acids, leading to a radical cation at m/z 143/145.

-

Loss of H₂O: Dehydration involving the hydroxyl group, resulting in an ion at m/z 205/207.

-

Loss of Cl: Cleavage of the carbon-chlorine bond would yield an ion at m/z 188.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of HCN from the aminophenol-like fragment, to produce smaller, stable ions.

Experimental Protocols

For researchers seeking to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull (e.g., Nujol). For solution-state IR, use a suitable solvent that does not have strong absorptions in the regions of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique. Electron ionization (EI) is suitable for volatile and thermally stable compounds, while electrospray ionization (ESI) is preferred for less volatile and more polar compounds like this one.

-

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight). For fragmentation studies, tandem mass spectrometry (MS/MS) experiments can be performed.

Conclusion

References

-

PubChem. This compound. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Abstract

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is a multifaceted aromatic compound, pivotal as an intermediate in the synthesis of various dyes and potentially in specialized pharmaceutical applications.[1][2] A comprehensive understanding of its solubility is fundamental to optimizing reaction conditions, developing robust purification protocols, and formulating stable end-products. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound, offers qualitative and quantitative solubility insights across a range of solvent systems, and details authoritative experimental protocols for its empirical determination. We will explore the causal relationships behind its solubility behavior, focusing on the profound influence of pH, and provide field-proven insights for laboratory and development applications.

Physicochemical Profile: The Foundation of Solubility

The solubility of a compound is not an arbitrary property but is dictated by its intrinsic molecular structure and the resulting intermolecular forces it can form with a solvent. This compound possesses a unique combination of functional groups that define its behavior in solution.

The molecule is characterized by:

-

A strongly acidic sulfonic acid group (-SO₃H).

-

A weakly acidic phenolic hydroxyl group (-OH).

-

A weakly basic aromatic amino group (-NH₂).

-

An aromatic benzene ring substituted with a hydrophobic chlorine atom .

This combination of acidic and basic moieties confers a zwitterionic character to the molecule, similar to amino acids, making its solubility critically dependent on the pH of the medium.[3] The sulfonic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, predisposing the molecule to dissolution in polar, protic solvents. Conversely, the chlorinated aromatic ring provides a degree of hydrophobic character.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₄S | [1][4] |

| Molecular Weight | 223.63 g/mol | [4] |

| Appearance | Off-white to light brown/beige crystalline powder | [4][5] |

| Melting Point | >300°C (decomposes) | [5] |

| Computed XLogP3 | 0.8 | [4] |

| Water Solubility | less than 1 mg/mL at 70 °F (in unbuffered water) | [4][6] |

The high melting point suggests a stable crystalline lattice structure, which requires significant solvation energy to overcome during dissolution. The low XLogP3 value indicates a predominantly hydrophilic nature, predicting poor solubility in non-polar, lipophilic solvents.

The Critical Role of pH: A Zwitterionic Perspective

The most influential factor governing the aqueous solubility of this compound is pH. The molecule can exist in different ionic states depending on the proton concentration of the solution. This behavior is central to controlling its dissolution and precipitation.

-

In Strongly Acidic Conditions (Low pH): The amino group is protonated to form an ammonium cation (-NH₃⁺), while the sulfonic acid may remain protonated or be deprotonated. The molecule carries a net positive or neutral charge, enhancing its interaction with water molecules and increasing solubility.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻). In this state, the net charge is zero, minimizing electrostatic repulsion between molecules and leading to the lowest aqueous solubility.

-

In Basic to Strongly Basic Conditions (High pH): The phenolic hydroxyl and sulfonic acid groups are deprotonated to form phenoxide (-O⁻) and sulfonate (-SO₃⁻) anions. The molecule carries a net negative charge, which promotes solvation and markedly increases solubility.

Caption: pH-dependent ionic states and their effect on solubility.

Solubility Profile Across Different Solvent Classes

Based on the molecule's physicochemical properties and established chemical principles, a predictive solubility profile can be constructed. It is crucial to note that empirical data is sparse in the public domain, and these predictions serve as a scientifically grounded starting point for experimental work.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Insights |

| Polar Protic | Water | Highly pH-Dependent | As discussed, solubility is minimal at the isoelectric point (<1 mg/mL) but increases significantly in acidic or basic aqueous buffers.[4][6] |

| Methanol, Ethanol | Moderate | These alcohols are polar and can engage in hydrogen bonding, but are less effective at solvating the zwitterionic form than buffered aqueous solutions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents can effectively solvate both the charged and polar uncharged portions of the molecule, making them excellent choices for creating stock solutions or running reactions. |

| Acetone, Acetonitrile | Low to Moderate | While polar, these solvents are less capable of solvating the highly charged sulfonate and ammonium moieties compared to DMSO. | |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The molecule's high polarity and charged nature are incompatible with non-polar solvents, following the "like dissolves like" principle. |

Authoritative Protocol: Determination of Equilibrium Solubility

To obtain reliable and reproducible quantitative data, a standardized experimental approach is necessary. The Saturation Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for the Shake-Flask Method

Sources

- 1. CAS 88-23-3: this compound [cymitquimica.com]

- 2. This compound [dyestuffintermediates.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. This compound | C6H6ClNO4S | CID 6927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccount-chem.com [ccount-chem.com]

- 6. echemi.com [echemi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to CAS 88-23-3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Identity of a Versatile Chemical Intermediate

In the vast landscape of chemical compounds, CAS 88-23-3 stands as a significant, albeit often intermediately positioned, entity. This technical guide serves as an in-depth exploration of this compound, moving beyond a simple datasheet to provide a comprehensive understanding for researchers, scientists, and professionals in drug development. Our focus will be on elucidating the multifaceted nature of CAS 88-23-3, from its various nomenclatures to its practical applications and the scientific principles that underpin its use. As a Senior Application Scientist, the aim is to not only present data but to also provide insights into the causality behind its utility, empowering you to leverage this compound's full potential in your research and development endeavors.

Part 1: Nomenclature Deconstructed: Synonyms and Alternative Names for CAS 88-23-3

The unambiguous identification of a chemical substance is paramount for scientific accuracy and reproducibility. CAS 88-23-3 is known by a variety of names, reflecting its chemical structure and historical usage. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

The most widely accepted IUPAC name for CAS 88-23-3 is 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid .[1][2] This name precisely describes the arrangement of functional groups on the benzene ring: an amino group at position 3, a chloro group at position 5, a hydroxyl group at position 2, and a sulfonic acid group at position 1.

Beyond its systematic name, CAS 88-23-3 is frequently referred to by a host of alternative names and synonyms in commercial and academic contexts. These are often based on different numbering conventions of the benzene ring or historical naming conventions.

Table 1: Synonyms and Alternative Names for CAS 88-23-3

| Name | Source/Context |

| 2-Amino-4-chlorophenol-6-sulfonic acid | Common alternative name found in supplier catalogs and databases.[1][3] |

| 4-Chloro-2-aminophenol-6-sulfonic acid | Another common variant in chemical literature.[1] |

| 6-Amino-4-chloro-1-phenol-2-sulfonic acid | Emphasizes the phenol and sulfonic acid parent structures.[1] |

| 5-Chloro-2-hydroxymetanilic acid | Based on the metanilic acid (3-aminobenzenesulfonic acid) backbone.[1] |

| 4 CAPSA | An abbreviated or trade name. |

| Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy- | A common indexing name in chemical databases.[1] |

| Metanilic acid, 5-chloro-2-hydroxy- | Another indexing variation.[1] |

| 1-Amino-5-chloro-2-hydroxy-3-benzenesulfonic acid | A less common but valid systematic name. |

| 2-Hydroxy-3-amino-5-chlorobenzenesulfonic acid | Highlights the hydroxy and amino substituents. |

| 6-Amino-4-chlorophenol-2-sulfonic acid | A frequently used synonym.[1] |

It is the responsibility of the researcher to recognize these variations to ensure a comprehensive retrieval of information from databases such as PubChem, Scifinder, and Reaxys.

Part 2: Physicochemical and Spectroscopic Profile

A deep understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. This section details the key characteristics of this compound.

Table 2: Physicochemical Properties of CAS 88-23-3

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₄S | [2] |

| Molecular Weight | 223.63 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water | [2] |

| pKa | Data not readily available, but expected to be acidic due to the sulfonic acid and phenolic hydroxyl groups. |

The presence of multiple functional groups—amino, chloro, hydroxyl, and sulfonic acid—on the benzene ring imparts a unique combination of properties to the molecule. The sulfonic acid group makes the compound highly acidic and water-soluble. The amino group provides basic character and is a key site for diazotization reactions. The phenolic hydroxyl group is also acidic and can participate in coupling reactions. The chlorine atom influences the electronic properties of the aromatic ring and can affect the reactivity of the other functional groups.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the user's own analytical measurements, typical spectroscopic data can be found in various databases.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the various substituents.

-

¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), S=O (sulfonic acid), and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm its structure.

Part 3: Synthesis and Manufacturing Landscape

This compound is primarily produced as a chemical intermediate. A common synthetic route starts from p-chlorophenol.

A Representative Synthetic Protocol:

A general outline of the synthesis involves a multi-step process that leverages established aromatic substitution reactions. The causality behind each step is crucial for understanding process optimization and potential side reactions.

-

Sulfonation of p-Chlorophenol: The initial step involves the sulfonation of p-chlorophenol. This is an electrophilic aromatic substitution reaction where sulfur trioxide (or a source thereof, like fuming sulfuric acid) acts as the electrophile. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine is a deactivating, ortho-, para-directing group. The sulfonic acid group will primarily add to the positions ortho to the strongly activating hydroxyl group.

-

Nitration: The subsequent step is nitration, another electrophilic aromatic substitution. The introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. The existing substituents on the ring will direct the position of the incoming nitro group.

-

Reduction of the Nitro Group: The final key transformation is the reduction of the nitro group to an amino group. This is commonly achieved using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid). This step is a classic method for the synthesis of aromatic amines. The resulting product is then isolated.

The choice of reagents, reaction conditions (temperature, concentration), and purification methods at each stage is critical to achieving a high yield and purity of the final product. A self-validating system for this synthesis would involve in-process controls, such as TLC or HPLC, to monitor the completion of each reaction step and identify the formation of any significant impurities.

Part 4: Applications in Research and Industry

The utility of CAS 88-23-3 stems from its reactive functional groups, making it a valuable precursor in various synthetic endeavors.

Azo Dye Synthesis: A Cornerstone Application

The most prominent application of this compound is as a key intermediate in the synthesis of azo dyes. The primary amino group on the molecule can be readily converted into a diazonium salt through a process called diazotization. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Diagram 1: Diazotization of CAS 88-23-3

Caption: The diazotization of this compound.

The resulting diazonium salt is a highly reactive electrophile that can then undergo an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative, to form an azo compound. The extended conjugated system of the resulting azo molecule is responsible for its color.

The specific substituents on both the diazonium salt precursor (CAS 88-23-3) and the coupling component allow for the fine-tuning of the resulting dye's color, solubility, and fastness properties. This versatility is why CAS 88-23-3 is a precursor to a wide range of acid, mordant, and solvent dyes.

Intermediate in Pharmaceutical Synthesis: A Potential Role

While its primary use is in the dye industry, there are indications that this compound may serve as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it has been suggested as a potential intermediate in the synthesis of Paliperidone Palmitate, an atypical antipsychotic drug.

It is important to note that CAS 88-23-3 is not directly reacted with paliperidone to form the palmitate ester. Instead, it would likely be used in the multi-step synthesis of a more complex intermediate that is eventually incorporated into the final paliperidone structure. The exact synthetic route is often proprietary. However, the functional groups present on CAS 88-23-3 allow for a variety of chemical transformations that are common in pharmaceutical synthesis, such as the formation of amides, ethers, and other heterocyclic systems. For drug development professionals, this compound represents a potential starting material or intermediate for the synthesis of novel compounds with potential therapeutic activity.

Diagram 2: Conceptual Workflow for Investigating CAS 88-23-3 in Drug Discovery

Caption: A conceptual workflow for utilizing CAS 88-23-3 in a drug discovery program.

Part 5: Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and stability testing. For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

A Typical HPLC Protocol for Purity Assessment:

The goal of this protocol is to separate the main component from any potential impurities, such as starting materials, byproducts, or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase column, such as a C18 column, is typically used. The choice of column dimensions and particle size will depend on the desired resolution and analysis time.

-

Mobile Phase: A gradient elution is often employed to achieve a good separation of compounds with different polarities. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte.

-

Detection: UV detection is appropriate due to the aromatic nature of the compound. The detection wavelength should be set at a λmax of the analyte for optimal sensitivity.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a component of it, to ensure compatibility with the HPLC system.

A self-validating HPLC method would include system suitability tests (e.g., injection precision, resolution between critical pairs) and method validation according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Conclusion: A Versatile Building Block with Untapped Potential

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

World of Dyes. This compound. [Link]

Sources

6-Amino-4-chloro-1-phenol-2-sulfonic acid safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 6-Amino-4-chloro-1-phenol-2-sulfonic acid (CAS: 88-23-3)

Introduction: A Scientist's Perspective on Chemical Safety

6-Amino-4-chloro-1-phenol-2-sulfonic acid (CAS No. 88-23-3) is a substituted aromatic compound utilized in various chemical synthesis applications, particularly in the manufacturing of dyes and specialized organic intermediates.[1][2] For researchers and drug development professionals, understanding the safety profile of such a reagent is not a matter of regulatory compliance, but a fundamental prerequisite for sound scientific practice and personal safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. As senior scientists, our responsibility extends to not only generating data but also ensuring a safe laboratory environment, which begins with a comprehensive assessment of every chemical we handle.

Section 1: Core Hazard Profile and Risk Assessment

The foundation of safe handling is a thorough understanding of the intrinsic hazards of a substance. 6-Amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid that presents multiple health risks that must be managed through rigorous control measures.[1]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating chemical hazards. The classification for this compound, synthesized from multiple supplier data sheets, indicates significant toxicological concerns.

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |